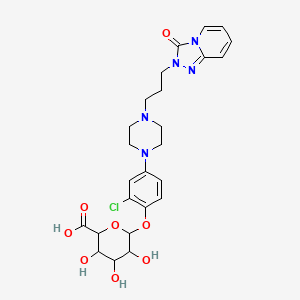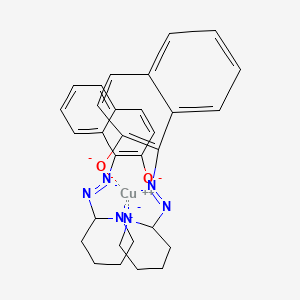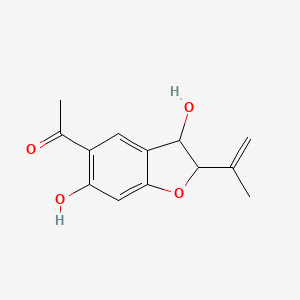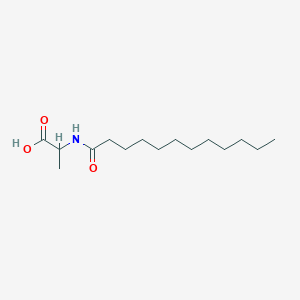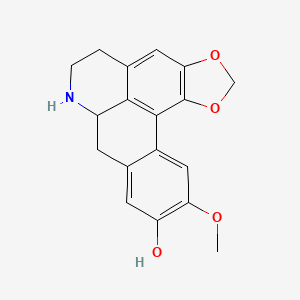
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate, also known as 1,2-dioctanoyl-sn-glycero-3-phosphate sodium salt, is a synthetic phospholipid derivative. This compound is characterized by the presence of two octanoyl (caprylic acid) groups esterified to the glycerol backbone and a phosphate group esterified to the third carbon of glycerol. It is commonly used in biochemical and pharmaceutical research due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with octanoic acid followed by phosphorylation. The general steps are as follows:
Esterification: Glycerol is reacted with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 1,2-dioctanoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dioctanoyl-sn-glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and octanoic acid are esterified in industrial reactors.
Phosphorylation: The esterified product is then phosphorylated using industrial-grade phosphorylating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol, octanoic acid, and phosphoric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphate esters
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various nucleophiles can be used depending on the desired product
Major Products
Hydrolysis: Glycerol, octanoic acid, phosphoric acid.
Oxidation: Corresponding carboxylic acids, phosphoric acid derivatives.
Substitution: Different phosphate esters
Aplicaciones Científicas De Investigación
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt: Similar structure but with myristoyl groups instead of octanoyl groups.
1,2-Dioleoyl-sn-glycero-3-phosphatidylserine sodium salt: Contains oleoyl groups and a serine moiety instead of octanoyl groups
Uniqueness
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate is unique due to its specific fatty acid chain length (octanoyl groups), which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring specific lipid chain lengths and in applications where shorter chain lipids are preferred .
Propiedades
IUPAC Name |
sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNSOYDPUTHKQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)
![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12321888.png)
